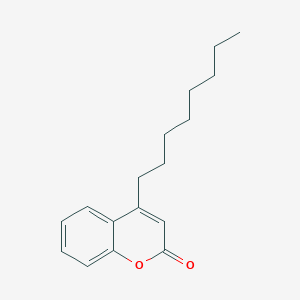
4-Octyl-2H-1-benzopyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Octyl-2H-1-benzopyran-2-one is a chemical compound belonging to the benzopyran family. Benzopyrans are polycyclic organic compounds that result from the fusion of a benzene ring to a heterocyclic pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Octyl-2H-1-benzopyran-2-one can be achieved through various methods. One common approach involves the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of acid catalysts . This method is widely used due to its simplicity and efficiency. The reaction typically occurs under reflux conditions with sulfuric acid as the catalyst.
Industrial Production Methods
Industrial production of this compound often involves large-scale Pechmann condensation reactions. The process is optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Octyl-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrobenzopyrans.
Substitution: Various substituted benzopyrans depending on the reagents used.
Scientific Research Applications
4-Octyl-2H-1-benzopyran-2-one has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 4-Octyl-2H-1-benzopyran-2-one involves its interaction with various molecular targets. It can modulate enzyme activity, interact with cellular receptors, and influence signaling pathways. The compound’s effects are mediated through its ability to form hydrogen bonds, π-π interactions, and hydrophobic interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
2H-1-Benzopyran-2-one: The parent compound without the octyl group.
4-Methyl-2H-1-benzopyran-2-one: A similar compound with a methyl group instead of an octyl group.
4-Phenyl-2H-1-benzopyran-2-one: A compound with a phenyl group at the fourth position.
Uniqueness
4-Octyl-2H-1-benzopyran-2-one is unique due to the presence of the octyl group, which enhances its hydrophobicity and influences its interaction with biological membranes and proteins. This structural feature can lead to distinct biological activities and applications compared to other benzopyran derivatives .
Properties
CAS No. |
647836-36-0 |
|---|---|
Molecular Formula |
C17H22O2 |
Molecular Weight |
258.35 g/mol |
IUPAC Name |
4-octylchromen-2-one |
InChI |
InChI=1S/C17H22O2/c1-2-3-4-5-6-7-10-14-13-17(18)19-16-12-9-8-11-15(14)16/h8-9,11-13H,2-7,10H2,1H3 |
InChI Key |
KDAWVJQWZICDEL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC(=O)OC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{4-[9,9-Dimethyl-7-(pyren-1-YL)-9H-fluoren-2-YL]phenyl}pyrene](/img/structure/B12606345.png)

![2-(3,5-Dimethoxyphenoxy)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B12606354.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 7,8-dimethoxy-3-methyl-5-(3-pyridinyl)-](/img/structure/B12606357.png)
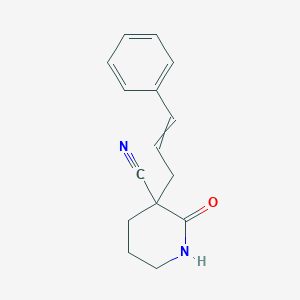
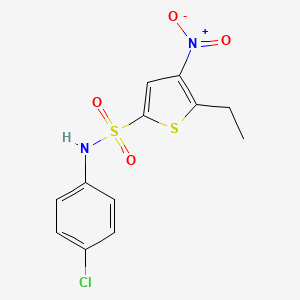
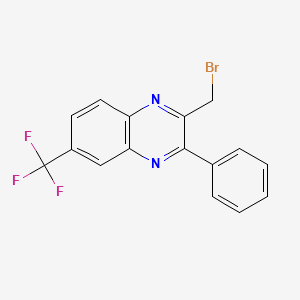
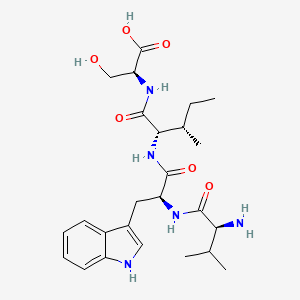
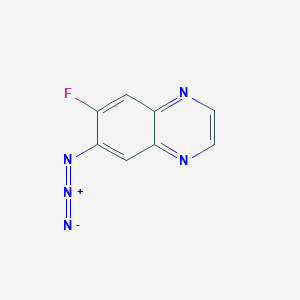
![4-Amino-5-[(thiophen-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B12606405.png)
![3-(Trifluoromethoxy)-4-[(trifluoromethyl)sulfanyl]benzoic acid](/img/structure/B12606409.png)

![(2S)-2-[(R)-(5-iodothiophen-2-yl)-(2-methylphenoxy)methyl]morpholine](/img/structure/B12606418.png)
![Benzene, [(4,4-diethoxy-2-butynyl)thio]-](/img/structure/B12606432.png)
